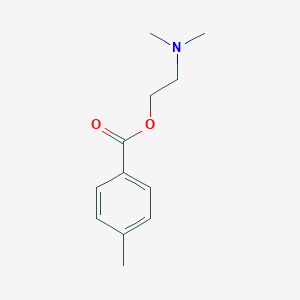
2-(Dimethylamino)ethyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl 4-methylbenzoate is a chemical compound that is widely used in scientific research. It is a type of ester that has a dimethylamino group and a methyl group attached to a benzene ring. This compound is also known as DMEMB and has several applications in the field of chemistry, biochemistry, and pharmacology.
作用機序
The exact mechanism of action of DMEMB is not well understood. However, it is believed that DMEMB acts as a modulator of neurotransmitter receptors such as the α-adrenergic receptor and the histamine receptor. DMEMB has been shown to increase the binding affinity of these receptors to their respective ligands, which results in an increase in their activity.
Biochemical and Physiological Effects:
DMEMB has several biochemical and physiological effects. It has been shown to increase the release of norepinephrine and dopamine in the brain, which results in an increase in the activity of the sympathetic nervous system. DMEMB has also been shown to have antihistaminic activity, which makes it useful in the treatment of allergies. Additionally, DMEMB has been shown to have anticholinergic activity, which makes it useful in the treatment of Parkinson's disease.
実験室実験の利点と制限
DMEMB has several advantages as a reagent for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions, which makes it easy to handle and store. However, DMEMB has some limitations. It is a toxic compound and should be handled with care. It can also cause skin and eye irritation, so proper protective equipment should be worn when handling it.
将来の方向性
There are several future directions for research on DMEMB. One area of research could focus on the development of new synthetic routes for DMEMB that are more efficient and environmentally friendly. Another area of research could focus on the development of new fluorescent probes that are based on DMEMB. Additionally, more research could be done on the mechanism of action of DMEMB to gain a better understanding of its pharmacological properties.
合成法
DMEMB can be synthesized by reacting 4-methylbenzoic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of DMEMB along with the byproduct, sodium chloride. The reaction is shown below:
科学的研究の応用
DMEMB is widely used in scientific research as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of several bioactive molecules such as α-adrenergic receptor agonists, antihistamines, and anticholinergics. DMEMB is also used as a reagent for the synthesis of fluorescent probes that are used in biological imaging.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 4-methylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-10-4-6-11(7-5-10)12(14)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 |
InChIキー |
RVJZNPYFKRKKDL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)


![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)


![N-[2-(2-{4-(benzyloxy)-3-nitrobenzylidene}hydrazino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B294936.png)
![N-[2-[(2Z)-2-[1-(2-cyanoethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B294937.png)
![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)

![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)


